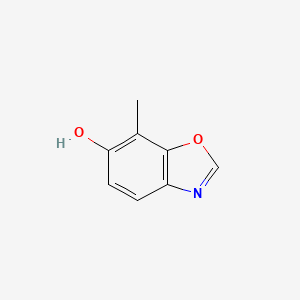

![molecular formula C22H26N2O3S B2868703 3-phenyl-N-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]propanamide CAS No. 1147646-64-7](/img/structure/B2868703.png)

3-phenyl-N-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-phenyl-N-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]propanamide” is a compound that is structurally related to fentanyl, a potent synthetic opioid . Fentanyl and its analogs, sometimes referred to as “Fentalogs”, have been developed by pharmaceutical companies for legitimate medical use, and some have been sold as designer drugs . The structural variations among fentanyl-related substances can impart profound pharmacological differences between these drugs, especially with respect to potency and efficacy .

Applications De Recherche Scientifique

Novel Nonnucleoside Inhibitors and Antiviral Research

3-Hydroxy-2,2-dimethyl-N-[4({[5-(dimethylamino)-1-naphthyl]sulfonyl}amino)-phenyl]propanamide, a structural analogue, exhibits selective inhibition of cytomegalovirus (CMV) replication. This compound interferes with viral DNA maturation and packaging, highlighting its potential in antiviral therapy research (Buerger et al., 2001).

Androgen Receptor Modulators in Disease Treatment

Selective androgen receptor modulators (SARMs), like S-1 [3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-propanamide], are explored for androgen-dependent diseases. These compounds demonstrate a balance between efficacy and safety, promising advancements in therapies for conditions such as benign prostatic hyperplasia (Wu et al., 2006).

Protein Chemistry and Spectrophotometric Probes

N-Ethyl-5-phenylisoxazolium-3′-sulfonate serves as a spectrophotometric probe for nucleophilic side chains of proteins, showcasing the utility of sulfonyl compounds in biochemical research and the study of protein interactions (Llamas et al., 1986).

Insecticide Action Mechanisms

Phenylpyrazole insecticides, targeting the GABA-gated chloride channel, represent a class of compounds with insecticidal efficacy. These studies provide insight into the action mechanisms of insecticides and potential routes for the development of new pest control agents (Cole et al., 1993).

Herbicidal Activity and Agricultural Chemistry

α-Phenylsulfonyl propanamides have been tested for their herbicidal activities, demonstrating efficacy against paddy weeds without significant effects on rice plants. This research underscores the agricultural applications of sulfonyl-containing compounds (Omokawa et al., 1985).

Quantum Chemical Studies and Drug Design

Quantum chemical studies, such as those on bicalutamide, a propanamide derivative for treating prostate cancer, highlight the role of computational chemistry in understanding drug interactions and optimizing therapeutic agents (Otuokere & Amaku, 2015).

Safety and Hazards

Fentanyl and its analogs, including “3-phenyl-N-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]propanamide”, have high potential for abuse and can cause severe adverse effects including addiction, coma, and death . In the United States, the Drug Enforcement Administration placed the broadly defined class of “Fentanyl-Related Substances” on the list of Schedule I drugs in 2018, making it illegal to manufacture, distribute, or possess fentanyl analogs .

Propriétés

IUPAC Name |

3-phenyl-N-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3S/c25-22(12-11-19-7-3-1-4-8-19)23-21-13-16-24(17-14-21)28(26,27)18-15-20-9-5-2-6-10-20/h1-10,15,18,21H,11-14,16-17H2,(H,23,25)/b18-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRBGPCPCAHUJFF-OBGWFSINSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)CCC2=CC=CC=C2)S(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1NC(=O)CCC2=CC=CC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2868620.png)

![N-[4-(adamantan-1-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide](/img/structure/B2868621.png)

![2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B2868624.png)

![2-Chloro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-YL]pyridine-4-carboxamide](/img/structure/B2868625.png)

![ethyl 5-(2-nitrobenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2868628.png)

![2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)acetamide](/img/structure/B2868631.png)

![3-(2-Chlorophenyl)-5-[2-(3,4-dimethylanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2868632.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-thiomorpholinopyrimidin-4-yl)thio)acetamide](/img/structure/B2868636.png)

![4-[benzyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2868637.png)

![methyl 4-[4-(acetylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2868643.png)